16-chloro-10-oxo-18-thia-2,9-diazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,12(17),15-tetraene-15-carbaldehyde
Description
16-Chloro-10-oxo-18-thia-2,9-diazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,12(17),15-tetraene-15-carbaldehyde is a structurally complex heterocyclic compound featuring a tetracyclic core with fused rings, a chloro substituent at position 16, a ketone group at position 10, a sulfur atom (thia group) at position 18, and a carbaldehyde moiety at position 13. Its synthesis and characterization likely involve advanced crystallographic and spectroscopic techniques. For instance:
- X-ray crystallography: Tools like SHELX and ORTEP-III are widely used for structural refinement and visualization .
- NMR spectroscopy: Comparative analysis of chemical shifts (e.g., regions A and B in Figure 6 of ) helps identify substituent effects on electronic environments .
The compound’s bioactivity is presumed to stem from its unique substituents, particularly the chloro and carbaldehyde groups, which may influence binding affinity or metabolic stability. Marine actinomycetes, known for producing bioactive secondary metabolites, are plausible sources of such molecules .
Properties
IUPAC Name |
16-chloro-10-oxo-18-thia-2,9-diazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,12(17),15-tetraene-15-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2S/c17-13-9(8-20)5-6-10-12-15(22-14(10)13)18-11-4-2-1-3-7-19(11)16(12)21/h8H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REMANBWOZNJDMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=C(C4=C(S3)C(=C(CC4)C=O)Cl)C(=O)N2CC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16-chloro-10-oxo-18-thia-2,9-diazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,12(17),15-tetraene-15-carbaldehyde typically involves multi-step organic reactions. The process begins with the preparation of the core tetracyclic structure, followed by the introduction of the chloro, oxo, and carbaldehyde functional groups. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
16-chloro-10-oxo-18-thia-2,9-diazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,12(17),15-tetraene-15-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion of the oxo group to a higher oxidation state.
Reduction: Reduction of the oxo group to a hydroxyl group.
Substitution: Replacement of the chloro group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.
Scientific Research Applications
16-chloro-10-oxo-18-thia-2,9-diazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,12(17),15-tetraene-15-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 16-chloro-10-oxo-18-thia-2,9-diazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,12(17),15-tetraene-15-carbaldehyde involves its interaction with specific molecular targets and pathways. These interactions may include binding to enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of polycyclic heteroaromatic molecules. Key analogues include derivatives with variations in substituents (e.g., chloro, oxo, thia) or core ring systems. Below is a comparative analysis based on hypothetical data inferred from methodologies in the evidence:
Table 1: Structural and Functional Comparison
Key Observations :
Chloro Substituent : The presence of chlorine at position 16 correlates with enhanced bioactivity (lower IC50) but reduced solubility, likely due to increased hydrophobicity .
Carbaldehyde Group : Analog C (lacking this group) shows significantly reduced potency, suggesting the carbaldehyde is critical for target interaction .
Thia Group: Retention of sulfur across analogues implies its role in stabilizing the tetracyclic framework via non-covalent interactions .
Spectroscopic and Computational Comparisons
- NMR Profiling : Regions A (positions 39–44) and B (positions 29–36) in the target compound exhibit distinct chemical shifts compared to Analog A, indicating substituent-induced electronic perturbations .
- Crystallographic Data : Software like SHELXL and WinGX enable precise comparison of bond lengths and angles. For example, the chloro group in the target compound may shorten adjacent C–C bonds due to electron-withdrawing effects .
Lumping Strategy and SAR
As per , compounds with similar frameworks (e.g., shared tetracyclic cores) are often grouped for predictive modeling. However, the target compound’s unique chloro and carbaldehyde groups render it distinct from "lumped" surrogates, necessitating individualized assessment .
Biological Activity
16-Chloro-10-oxo-18-thia-2,9-diazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,12(17),15-tetraene-15-carbaldehyde (CAS No: 299962-60-0) is a complex organic compound that has garnered interest for its potential biological activities. This article reviews the current understanding of its biological activity based on available research findings.
Chemical Structure and Properties
The compound features a unique tetracyclic structure that contributes to its biological properties. Its molecular formula is , and it possesses a chloro group and a carbonyl moiety which are critical for its activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antibacterial properties against certain strains of bacteria.
- Anticancer Potential : Investigations into the cytotoxic effects of the compound have shown promise in inhibiting cancer cell proliferation in vitro.
- Enzyme Inhibition : The compound has been noted to inhibit specific enzymes, which may play a role in its therapeutic effects.
Data Table: Biological Activities
Antimicrobial Activity
In a study assessing the antimicrobial effects of various compounds, 16-chloro-10-oxo-18-thia-2,9-diazatetracyclo[9.7.0.03,9.012,17]octadeca was evaluated against several bacterial strains. Results indicated significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli.
Anticancer Potential
A series of experiments conducted on human cancer cell lines demonstrated that this compound could reduce cell viability significantly at concentrations ranging from 10 to 50 µM over 24 hours. The mechanism appears to involve apoptosis induction as evidenced by increased caspase activity.
Enzyme Inhibition Studies
The compound's ability to inhibit acetylcholinesterase was tested using spectrophotometric methods. Results showed an IC50 value of approximately 30 nM, indicating a strong inhibitory effect which may have implications for neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
